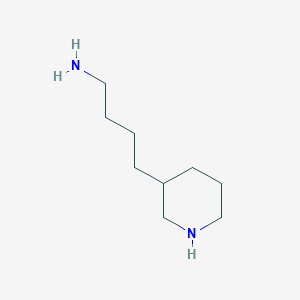

3-Piperidinebutanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-3-ylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c10-6-2-1-4-9-5-3-7-11-8-9/h9,11H,1-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCYXOVITCKDCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332540 | |

| Record name | 3-Piperidinebutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1772-29-8 | |

| Record name | 3-Piperidinebutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Piperidinebutanamine and Its Analogs

Established Synthetic Routes to 3-Piperidinebutanamine

Established methods for synthesizing this compound often rely on the transformation of readily available precursors. These routes are valued for their reliability and scalability.

Reductive Transformation of Nitrile Precursors

A primary strategy for the synthesis of amines involves the reduction of nitriles. This transformation is a robust and widely used method for introducing a primary amine group. organic-chemistry.orgorganic-chemistry.org Various reducing agents can be employed for this purpose, each with its own set of advantages regarding functional group tolerance and reaction conditions. For the synthesis of this compound, a suitable nitrile precursor would be 4-(piperidin-3-yl)butanenitrile.

The reduction of nitriles can be achieved through several catalytic and non-catalytic methods:

Catalytic Hydrogenation: This method typically involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide. It is an effective method, though it may require high pressures and temperatures.

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst are powerful reducing agents capable of converting nitriles to primary amines. However, their reactivity often necessitates careful control of reaction conditions to avoid side reactions.

Single-Electron Transfer (SET) Reduction: A milder approach involves the use of samarium(II) iodide (SmI₂), often referred to as Kagan's reagent, activated with Lewis bases and water. organic-chemistry.org This method offers excellent functional group tolerance and avoids the use of pyrophoric alkali metal hydrides. organic-chemistry.org The process generates imidoyl-type radicals from stable nitrile precursors under mild conditions. organic-chemistry.org

Exploration of Alternative Precursors and Reaction Pathways

One such alternative involves the reductive amination of a suitable ketone precursor with an amine. This two-step, one-pot process involves the initial formation of an imine or enamine, which is then reduced in situ to the desired amine. For this compound, this could involve the reaction of a piperidine (B6355638) derivative with a keto-butanamine equivalent.

Another approach is the alkylation of a pre-formed piperidine ring. For instance, 3-substituted piperidines can be N-arylated using transition metal catalysts in coupling reactions like the Ullmann and Buchwald-Hartwig reactions to form C-N bonds. tandfonline.com

Stereoselective Synthesis of this compound Derivatives

The synthesis of specific stereoisomers of 3-substituted piperidines is of great interest due to the often-differing biological activities of enantiomers. Several strategies have been developed to achieve high levels of stereocontrol.

Chiral Pool Approaches Utilizing Natural Amino Acids (e.g., L-Glutamic Acid)

The chiral pool approach leverages the inherent chirality of naturally occurring molecules, such as amino acids, to synthesize enantiomerically pure target compounds. semanticscholar.org L-glutamic acid, a readily available and inexpensive amino acid, serves as a versatile starting material for the synthesis of various chiral molecules, including piperidine derivatives. nih.govunits.it

The synthesis of benzoquinolizidinone systems in both enantiomeric forms from L-glutamic acid has been demonstrated. nih.gov This involves the creation of a key chiral arylethylglutarimide intermediate. nih.gov Subsequent reactions, such as regioselective hydride reduction and N-acyliminium ion cyclization, can lead to products with specific stereochemistry. nih.gov The use of chiral starting materials like L-glutamic acid provides a reliable method for establishing the desired absolute configuration in the final piperidine product. semanticscholar.orgresearchgate.net

Asymmetric Catalysis in Piperidine Ring Construction

Asymmetric catalysis offers a powerful and efficient means of generating chiral piperidine derivatives with high enantioselectivity. nih.gov This approach utilizes a small amount of a chiral catalyst to control the stereochemical outcome of the reaction.

Several catalytic methods are applicable to piperidine synthesis:

Rhodium-Catalyzed Asymmetric Hydrogenation: This method has been used for the dearomatization of pyridine (B92270) derivatives to produce chiral piperidines. mdpi.com

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A cross-coupling approach using a rhodium catalyst can produce enantioenriched 3-substituted tetrahydropyridines from pyridine and boronic acids, which can then be further reduced to the corresponding piperidines. snnu.edu.cnacs.org

Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium or molybdenum complexes, can be used to construct the piperidine ring from acyclic precursors. researchgate.net The use of chiral catalysts in RCM can lead to the enantioselective synthesis of piperidines. nih.gov

Radical Cyclization: Stereoselective radical cyclization reactions can be employed to form substituted piperidines. nih.gov For example, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been shown to produce 2,4,5-trisubstituted piperidines with good diastereoselectivity. nih.gov

Advanced C-N Bond Formation Methodologies Applicable to Piperidine Structures

The formation of the carbon-nitrogen bond is a fundamental step in the synthesis of piperidines. nih.gov Modern synthetic chemistry has seen the development of advanced methodologies for C-N bond formation that offer improved efficiency, selectivity, and functional group tolerance. tandfonline.commdpi.com

One strategy involves the intramolecular amination of remote C-H bonds. acs.org While such reactions often favor the formation of five-membered rings (pyrrolidines), conditions have been developed to selectively form six-membered piperidine rings. acs.org This can be achieved using visible light initiation and iodine catalysis to promote a free-radical-based piperidine formation. acs.org

Transition metal-catalyzed cross-coupling reactions are also at the forefront of C-N bond formation. tandfonline.com Palladium-catalyzed reactions, for instance, are widely used for the N-arylation of piperidines. tandfonline.com Furthermore, gold(I)-catalyzed oxidative amination of non-activated alkenes provides a route to substituted piperidines. mdpi.comnih.gov

Transition Metal-Catalyzed Intramolecular Amination Reactions (e.g., Copper-Catalyzed C-H Amination)

Transition metal catalysis provides a powerful tool for the direct formation of C-N bonds, enabling the cyclization of acyclic precursors into piperidine rings. Among these methods, copper-catalyzed intramolecular C-H amination has emerged as a significant strategy. nih.govacs.org This approach facilitates the direct conversion of an aliphatic C-H bond into a C-N bond, offering a highly atom-economical route to nitrogen-containing heterocycles. nih.gov

The reaction typically involves an N-halo or N-fluoro amide precursor which, in the presence of a suitable copper catalyst, undergoes intramolecular cyclization. acs.org The choice of the copper catalyst and the nature of the halide on the amide reactant are critical factors influencing the reaction's efficiency and selectivity. nih.gov Research has demonstrated that copper(I) complexes, particularly those with tris(pyrazolyl)borate (Tp) ligands, are effective precatalysts for this transformation. acs.orgacs.org These systems have been successfully applied to the synthesis of both pyrrolidines and piperidines, highlighting their versatility. nih.govlareferencia.info The mechanism is thought to proceed through a copper(I)/copper(II) catalytic cycle, with N-F compounds often being the preferred starting materials for the C-H amination process under copper catalysis. nih.govacs.org

| Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| [TpxCuL] Complexes (Tpx = tris(pyrazolyl)borate) | N-fluoride amides | Provides uniform catalysis for both pyrrolidine (B122466) and piperidine cores. Demonstrates high regio- and chemoselectivity. | nih.govnih.gov |

| Copper(I) Complexes | N-halo amides | Enables direct amination of C(sp3)–H bonds. N-F substrates are generally preferred over N-Cl for better reaction pathways. | nih.govacs.org |

Multicomponent Reaction Strategies for Piperidine Scaffolds

Multicomponent reactions (MCRs) offer a highly efficient means of constructing complex molecular architectures, such as the piperidine scaffold, in a single synthetic operation. mdpi.com These reactions combine three or more starting materials in a one-pot process, generating products that incorporate structural elements from each of the reactants. researchgate.net This approach is noted for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. mdpi.com

One notable MCR for piperidine synthesis is a four-component reaction involving an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile. thieme-connect.com This strategy is based on the Diels-Alder reaction of 3-trialkylsilyloxy-2-azadienes. thieme-connect.com The in-situ generation of the reactive diene and its subsequent cycloaddition in one pot circumvents issues related to the instability of the azadiene intermediate. thieme-connect.com This method allows for the synthesis of highly substituted piperidones with good stereochemical control. thieme-connect.comresearchgate.net By linking the acyl chloride to the dienophile, the process can also yield piperidones fused to five- or six-membered rings. thieme-connect.com

| Reaction Type | Components | Product | Key Advantages | Reference |

|---|---|---|---|---|

| Four-component reaction | Aldehyde, Ammonia equivalent, Acyl chloride, Dienophile | Polysubstituted piperidones | One-pot synthesis, stereochemical control, access to fused-ring systems. | thieme-connect.comresearchgate.netberkeley.edu |

| Three-component reaction | Salicylaldehyde, Primary/secondary amine, Diethylmalonate | Coumarin-3-carboxamides (related heterocyclic synthesis) | Metal-free, clean reaction, low catalyst loading. | mdpi.com |

Cyclization and Annulation Protocols for Piperidine Ring Assembly

A wide array of cyclization and annulation strategies exist for the assembly of the piperidine ring, forming the backbone of the target molecule. organic-chemistry.org These methods often rely on the formation of one or two bonds in an intramolecular fashion to close the ring.

Intramolecular Cyclization:

Reductive Amination: Intramolecular reductive amination of ϖ-amino fatty acids or related diketones can be catalyzed by iron complexes, where a silane (B1218182) reagent promotes the formation and subsequent reduction of an imine intermediate to form the piperidine ring. nih.gov

Hydroamination/Cyclization: The intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes provides another route. This reaction proceeds via acid-mediated alkyne functionalization, leading to an iminium ion that is subsequently reduced to the piperidine. nih.gov

Radical Cyclization: Copper(I)-catalyzed radical enantioselective cyclization can be employed, where the reaction pathway shifts from a 5-exo to a 6-endo cyclization to form the piperidine ring. nih.gov

Annulation Protocols:

[5+1] Annulation: This method involves the reaction of a five-atom component with a one-atom component to construct the six-membered ring. For instance, an iridium(III)-catalyzed hydrogen borrowing cascade can achieve the [5+1] annulation of diols and amines to stereoselectively form substituted piperidines. nih.gov

These diverse protocols provide chemists with a versatile toolkit for assembling the piperidine core structure, which can then be further functionalized. ajchem-a.com

Synthesis of Substituted this compound Derivatives

The synthesis of analogs of this compound involves targeted modifications to either the butanamine side-chain or the piperidine ring itself. These modifications allow for systematic exploration of structure-activity relationships.

Targeted Synthesis of Side-Chain Modified Analogs

Modification of the butanamine side chain is a key strategy for creating analogs of this compound. This can involve altering the length of the alkyl chain, introducing functional groups, or incorporating branching. General strategies for side-chain modification often seen in medicinal chemistry can be applied here. nih.govresearchgate.net

For example, analogs can be prepared by conjugating different chemical moieties to the terminal amino group of the butanamine chain. rsc.org This could include the attachment of amino acids, such as lysine (B10760008) or ornithine, to introduce additional cationic charges and alter lipophilicity. nih.gov Another approach involves using selectively removable protecting groups. For instance, an orthogonal protecting group strategy allows for the specific deprotection and subsequent modification of a side-chain functional group without affecting the rest of the molecule, enabling the synthesis of branched or specifically functionalized peptides and other complex molecules. sigmaaldrich.comnih.gov These principles can be directly applied to the synthesis of side-chain modified piperidinebutanamine analogs, where the piperidine moiety is first synthesized and then alkylated with a pre-functionalized four-carbon chain.

Ring-Substituted this compound Derivatives (e.g., 4-Methyl-1-piperidinebutanamine, 4-(Trifluoromethyl)-1-piperidinebutanamine)

The synthesis of ring-substituted derivatives typically involves a two-stage process: first, the synthesis of the substituted piperidine ring, followed by the attachment of the butanamine side chain to the piperidine nitrogen.

Synthesis of 4-Methyl-1-piperidinebutanamine: The synthesis starts with the preparation of 4-methylpiperidine (B120128). A common method is the hydrogenation of 4-methylpyridine. chemicalbook.com This reduction can be carried out using various catalytic systems, such as a ruthenium catalyst in an aqueous phase, to afford 4-methylpiperidine in high yield. chemicalbook.com Once the 4-methylpiperidine is obtained, the butanamine side chain is introduced. This can be achieved via nucleophilic substitution with a 4-halobutanamine derivative or, more commonly, through reductive amination with a suitable four-carbon aldehyde or ketone bearing a protected amine, followed by deprotection.

Synthesis of 4-(Trifluoromethyl)-1-piperidinebutanamine: The synthesis of the 4-(trifluoromethyl)piperidine (B1330362) core is more complex. One route involves the preparation of 4-trifluoromethylnicotinic acid, which can be achieved from starting materials like cyanoacetamide and ethyl trifluoroacetoacetate. google.com The resulting substituted pyridine can then be catalytically hydrogenated to yield the 4-(trifluoromethyl)piperidine ring. google.comrsc.org The hydrogenation of 3-(trifluoromethyl)pyridines often requires specific catalysts and conditions, such as iridium-based catalysts, to achieve high yields and stereoselectivity. rsc.org Following the synthesis of 4-(trifluoromethyl)piperidine sigmaaldrich.com, the butanamine side chain is attached using similar alkylation or reductive amination strategies as described for the 4-methyl derivative.

| Target Compound | Key Intermediate | Synthesis of Intermediate | Side-Chain Attachment Method | Reference |

|---|---|---|---|---|

| 4-Methyl-1-piperidinebutanamine | 4-Methylpiperidine | Catalytic hydrogenation of 4-methylpyridine. | Reductive amination or N-alkylation. | chemicalbook.combldpharm.com |

| 4-(Trifluoromethyl)-1-piperidinebutanamine | 4-(Trifluoromethyl)piperidine | Multi-step synthesis followed by catalytic hydrogenation of a substituted pyridine precursor. | Reductive amination or N-alkylation. | google.comrsc.orgsigmaaldrich.com |

Mechanistic Investigations of 3 Piperidinebutanamine Transformations and Interactions

Elucidation of Reaction Mechanisms in 3-Piperidinebutanamine Synthesis

There is no available research data on the mechanistic pathways for the synthesis of this compound. General principles of organic synthesis suggest that its formation would likely involve the alkylation of piperidine (B6355638) or a related derivative. However, specific studies into the reaction have not been published.

Kinetic Studies of Reaction Pathways and Rate-Determining StepsA kinetic analysis, which would involve determining reaction rates, the influence of reactant concentrations, and identifying the rate-determining step for the synthesis of this compound, has not been reported.nih.govd-nb.infoSuch studies are fundamental to understanding and optimizing chemical reactions.bibliotekanauki.pl

Molecular Mechanisms of this compound Recognition and Binding

Information regarding the interaction of this compound with biological targets is not available. For a compound to be studied for its binding mechanisms, it typically must first be identified as a ligand for a specific receptor or enzyme, a status that has not been established for this compound in the available literature.

Computational Chemistry and Molecular Modeling of 3 Piperidinebutanamine

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the intrinsic properties of 3-Piperidinebutanamine at the electronic level. These methods model the electron distribution and energy of the molecule, which dictates its geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgyoutube.com It has become a versatile tool in computational chemistry for predicting the mechanisms of chemical reactions. coe.edumdpi.comnih.gov For this compound, DFT can be applied to elucidate the pathways of its synthesis or degradation.

DFT calculations can map the potential energy surface of a reaction involving this compound. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. For instance, in a potential synthetic route like the reductive amination to form the piperidine (B6355638) ring or the alkylation to attach the butanamine chain, DFT can model the step-by-step process. nih.gov By calculating the energy barriers (activation energies) for different possible pathways, the most likely reaction mechanism can be predicted. rsc.org

Furthermore, analysis of the electron density distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps derived from DFT calculations can reveal the nucleophilic and electrophilic sites of this compound, predicting its reactivity in various chemical environments. researchgate.net

Table 1: Hypothetical DFT-Calculated Parameters for a Reaction Intermediate of this compound

| Parameter | Value | Significance |

| Total Energy (Hartree) | -558.721 | Represents the stability of the molecular structure. |

| HOMO Energy (eV) | -6.2 | Indicates the molecule's ability to donate electrons. |

| LUMO Energy (eV) | 1.5 | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 7.7 | Relates to the chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | 2.8 | Measures the overall polarity of the molecule. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Due to the flexibility of the piperidine ring and the rotatable bonds in the butanamine side chain, this compound can exist in numerous spatial arrangements known as conformers. Conformer analysis aims to identify the most stable, low-energy conformations, as these are the most likely to be populated at equilibrium and are often the biologically active forms.

Computational methods, such as systematic or stochastic (Monte Carlo) conformational searches, can be employed to explore the conformational space of this compound. wavefun.com Each generated conformer is then subjected to geometry optimization and energy calculation, typically using DFT or other high-level quantum methods. The result is an energetic profile, or a potential energy surface, that maps the relative energies of different conformers. wavefun.com This analysis can identify the global minimum energy structure and other low-energy conformers, providing crucial information about the molecule's preferred three-dimensional shape.

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules over time. nih.govbibliotekanauki.pl For this compound, MD simulations are invaluable for sampling its vast conformational landscape and for studying its interactions with its environment, such as a solvent or a biological macromolecule. researchgate.netmdpi.com

An MD simulation would typically place one or more this compound molecules in a simulation box, often filled with water molecules to mimic physiological conditions. Over the course of the simulation (nanoseconds to microseconds), the molecule's movements, including bond vibrations, angle bending, and torsional rotations, are tracked. This allows for a thorough exploration of its accessible conformations and the transitions between them.

MD is also a primary tool for studying intermolecular interactions. nih.gov By simulating this compound in a system with other molecules (e.g., a protein receptor), one can observe and quantify the formation and breaking of non-covalent interactions like hydrogen bonds, electrostatic interactions, and van der Waals forces. These simulations can reveal how the compound binds to a target and the stability of the resulting complex. nih.gov

In Silico Screening and Ligand Design Principles for Piperidine-Based Compounds

In silico screening and rational ligand design are cornerstones of modern drug discovery, aiming to identify and optimize molecules with desired biological activity computationally. sciengpub.irijsrset.com The piperidine scaffold is a common feature in many pharmaceuticals, making it a frequent subject of these studies. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to a second (a receptor, typically a protein) to form a stable complex. arabjchem.orgnih.gov The primary goal is to predict the binding mode and affinity of the ligand. tandfonline.comufla.brnih.gov

The process involves preparing the 3D structures of both the ligand and the receptor. A docking algorithm then samples a large number of possible orientations and conformations of the ligand within the receptor's binding site. rsc.org These poses are evaluated using a scoring function, which estimates the binding free energy. The top-ranked poses represent the most likely binding modes. researchgate.net For this compound, docking studies could be used to screen it against various known protein targets, predicting its potential biological activity and mechanism of action by analyzing key interactions (e.g., hydrogen bonds with specific amino acid residues). acs.orgnih.govmdpi.com

Table 2: Hypothetical Docking Results for this compound against Target Proteins

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Receptor A | -8.2 | ASP-121, TYR-88 | Hydrogen Bond, Pi-Alkyl |

| Receptor B | -7.5 | GLU-234, PHE-265 | Salt Bridge, Pi-Pi Stacking |

| Receptor C | -6.1 | SER-150 | Hydrogen Bond |

| Receptor D | -5.3 | LEU-45, VAL-99 | Hydrophobic |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that relates the chemical structures of a series of compounds to their biological activity. nih.govnih.gov For piperidine-based compounds, QSAR is a widely used tool to guide the design of new derivatives with enhanced potency or other desired properties. nih.govscialert.nettandfonline.combenthamscience.comtandfonline.com

A QSAR study on derivatives of this compound would begin by synthesizing or computationally generating a set of analogues with varied substituents. nih.gov For each derivative, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., partial charges). vietnamjournal.ru

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to develop an equation that correlates a selection of these descriptors with the experimentally measured biological activity (e.g., IC50). analis.com.my A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing. ijsrset.comresearchgate.net

Table 3: Hypothetical Data for a QSAR Study of this compound Derivatives

| Compound | R-Group on Piperidine-N | LogP | Molecular Weight | Predicted pIC50 |

| Derivative 1 | -H | 1.8 | 156.27 | 5.2 |

| Derivative 2 | -CH3 | 2.2 | 170.30 | 5.5 |

| Derivative 3 | -C(=O)Ph | 3.5 | 260.36 | 6.8 |

| Derivative 4 | -SO2Ph | 3.1 | 296.42 | 6.5 |

Note: The data in this table is hypothetical and for illustrative purposes only. pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

Pharmacophore Modeling and Virtual Library Design of this compound

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its interaction with a specific biological target. wikipedia.orgresearchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net The resulting pharmacophore model serves as a 3D query to search large chemical databases for molecules with a similar arrangement of features, which are then considered potential "hits" for further investigation. researchgate.net

In the context of this compound, a hypothetical pharmacophore model could be constructed based on its inherent structural features. The piperidine ring itself is a common scaffold in many approved drugs and is known for its ability to influence physicochemical properties and biological activity. researchgate.net The primary amine of the butanamine side chain and the secondary amine within the piperidine ring can both act as hydrogen bond donors and acceptors, as well as protonatable sites, making them key pharmacophoric features. The aliphatic butyl chain and the piperidine ring contribute to the molecule's hydrophobicity.

A hypothetical pharmacophore model for a derivative of this compound might be developed to target a specific protein binding site. The key features could be defined as follows:

| Pharmacophore Feature | Potential Contribution from this compound | Geometric Constraints (Hypothetical) |

| Hydrogen Bond Acceptor (HBA) | Nitrogen atom of the piperidine ring | Positioned to interact with a donor residue in the target |

| Hydrogen Bond Donor (HBD) | Amine group of the butanamine side chain | Oriented to form a hydrogen bond with an acceptor residue |

| Positive Ionizable (PI) | Protonated amine groups at physiological pH | Located within an area of negative electrostatic potential in the binding site |

| Hydrophobic (HY) | Butyl chain and piperidine ring | Occupying a hydrophobic pocket within the target protein |

This model could then be used for virtual screening, a computational technique to search large libraries of small molecules to identify those most likely to bind to a drug target. wikipedia.org

Following the development of a pharmacophore model, a virtual library can be designed around the this compound scaffold. Virtual library design involves the in silico generation of a large number of derivatives by systematically modifying the core structure with various substituents. u-tokyo.ac.jp This allows for the exploration of a vast chemical space to identify compounds with potentially improved activity, selectivity, and pharmacokinetic properties. researchgate.net

For this compound, a virtual library could be created by adding a variety of functional groups at different positions on the piperidine ring and the butanamine side chain. The design of this library would be guided by the pharmacophore model and knowledge of the target's binding site.

An example of a virtual library design based on the this compound scaffold is outlined below:

| Scaffold Position | R-Group Variation (Examples) | Desired Property Modification |

| Piperidine Nitrogen (N1) | Alkyl chains, Aryl groups, Heterocyclic rings | Modulate basicity, hydrophobicity, and introduce new interaction points |

| Butanamine Nitrogen | Acylation, Alkylation, Sulfonylation | Alter hydrogen bonding capacity and polarity |

| Piperidine Ring (various positions) | Halogens, Hydroxyl groups, Methyl groups | Fine-tune steric interactions and electronic properties |

The generated virtual library of this compound derivatives would then be computationally screened against the target of interest. This process often involves molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijarbs.com The results of the virtual screen would provide a ranked list of compounds based on their predicted binding affinity, allowing for the selection of a smaller, more manageable set of "hits" for chemical synthesis and biological testing. nih.gov This iterative process of computational design, synthesis, and testing is a cornerstone of modern, rational drug discovery. frontiersin.org

Role of 3 Piperidinebutanamine As a Key Synthetic Intermediate

A Versatile Building Block for Complex Molecular Architectures

The dual functionality of 3-piperidinebutanamine makes it an invaluable asset in the synthesis of intricate molecular structures. Its primary amine offers a reactive site for a multitude of chemical transformations, while the piperidine (B6355638) moiety provides a stable heterocyclic core that is a common feature in many biologically active compounds.

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are often associated with a wide range of pharmacological activities. rasayanjournal.co.inresearchgate.net this compound serves as a versatile precursor for creating diverse heterocyclic systems. For instance, its primary amine can readily participate in condensation reactions with various carbonyl compounds or their equivalents to form imines, which can then undergo further cyclization reactions to yield a variety of nitrogen-containing heterocycles.

The piperidine ring can also be a reactive partner in these transformations. For example, the ring nitrogen can act as a nucleophile in intramolecular reactions, leading to the formation of fused or bridged bicyclic systems. The specific reaction conditions and the choice of other reactants can be tailored to direct the synthesis towards a desired heterocyclic scaffold, such as those found in quinazoline (B50416) or thiazolidinone derivatives. rasayanjournal.co.inscielo.org.mx

Table 1: Examples of Heterocyclic Scaffolds Accessible from this compound

| Heterocyclic Scaffold | Synthetic Approach | Potential Applications |

|---|---|---|

| Substituted Piperidines | Alkylation or acylation of the piperidine nitrogen. | Central nervous system agents, analgesics. |

| Fused Bicyclic Systems | Intramolecular cyclization reactions involving the primary amine and the piperidine ring. | Antiviral, anticancer agents. |

This table is for illustrative purposes and the specific synthetic routes and applications may vary.

In the realm of multi-step organic synthesis, where the goal is to construct complex molecules from simpler starting materials, this compound often plays a crucial role. vapourtec.comyoutube.com Its incorporation into a synthetic route can be strategically planned to introduce the piperidine motif at a specific stage of the synthesis. This is particularly advantageous when the target molecule contains a piperidine ring as a key structural element, a common feature in many pharmaceuticals and natural products.

Precursor in the Synthesis of Heterocyclic Compounds

A Key Intermediate in Alkaloid Synthesis and Analog Generation

Alkaloids are a diverse group of naturally occurring compounds that have long been a source of inspiration for the development of new drugs. wikipedia.org Many alkaloids feature a piperidine ring as a central structural component, and this compound has emerged as a valuable intermediate in the synthesis of these complex molecules and their analogs. mdpi.comrsc.org

The total synthesis of piperidine-containing alkaloids is a challenging endeavor that often requires the development of innovative synthetic strategies. rsc.org this compound can be a key starting material or intermediate in these syntheses, providing a ready-made piperidine core that can be further elaborated to construct the target alkaloid. For example, the primary amine of this compound can be used as a handle to attach other molecular fragments, while the piperidine ring can be modified through various chemical reactions to introduce additional functional groups or stereocenters.

In asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, chiral auxiliaries are often employed to control the stereochemical outcome of a reaction. tcichemicals.comnih.gov this compound can serve as a precursor for the synthesis of novel chiral auxiliaries. researchgate.net By attaching a chiral moiety to the piperidine nitrogen or the primary amine, it is possible to create a chiral environment that can influence the stereoselectivity of subsequent reactions.

These chiral auxiliaries can then be used in a variety of asymmetric transformations, such as aldol (B89426) reactions or conjugate additions, to generate enantiomerically enriched products. scielo.org.mx The ability to synthesize a range of chiral auxiliaries from a common precursor like this compound provides a powerful tool for the synthesis of complex chiral molecules.

Application in the Construction of Piperidine-Containing Alkaloids

Development of Chemical Probes and Research Tools for Molecular Target Exploration

Chemical probes are small molecules that are used to study the function of proteins and other biological macromolecules. nih.govthesgc.orgchemicalprobes.org They are essential tools in chemical biology and drug discovery, allowing researchers to investigate the role of specific molecular targets in health and disease. promega.com.au this compound can be used as a scaffold for the development of novel chemical probes. mskcc.org

By attaching various functional groups to the primary amine or the piperidine ring, it is possible to create a library of compounds that can be screened for their ability to bind to and modulate the activity of a particular target. The piperidine ring can provide a rigid framework that helps to orient the functional groups in a specific way, leading to high-affinity and selective binding. These chemical probes can then be used to validate new drug targets, elucidate biological pathways, and identify lead compounds for drug development.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Quinazoline |

Advanced Spectroscopic and Chromatographic Characterization of 3 Piperidinebutanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Piperidinebutanamine. Analysis of 1H, 13C, and various 2D NMR spectra would provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show a series of signals corresponding to the protons on the piperidine (B6355638) ring and the butanamine side chain. The chemical shifts of the piperidine ring protons would likely appear in the range of δ 1.0-3.5 ppm. The protons on the carbon adjacent to the nitrogen atom (C2 and C6) would be the most deshielded within the ring. The butanamine side chain protons would exhibit characteristic multiplets, with the methylene (B1212753) group attached to the terminal amine (–CH₂NH₂) expected around δ 2.7-3.0 ppm, and the other methylene groups appearing further upfield. The N-H protons of both the piperidine and the primary amine would appear as broad singlets, the chemical shift of which is dependent on solvent and concentration. In the case of N-protected derivatives, such as with a Boc group, the characteristic singlet for the tert-butyl protons would be observed around δ 1.4 ppm. google.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The carbon atoms of the piperidine ring are expected to resonate between δ 20-60 ppm. The carbons bonded to the nitrogen atom (C2 and C6) would be in the lower field region of this range, typically around δ 45-55 ppm. The butanamine side chain carbons would also fall in the aliphatic region. For instance, in related N-substituted piperidine compounds, the piperidine carbons have been observed at specific chemical shifts that can help in assigning the structure. tandfonline.com The presence of rotamers due to the conformation of N-substituted groups can sometimes lead to broadening of the carbon signals adjacent to the nitrogen. nih.gov

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for assembling the complete molecular structure.

COSY would establish the proton-proton coupling network, connecting adjacent protons within the piperidine ring and along the butanamine chain.

HSQC would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of both ¹H and ¹³C resonances.

HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the butanamine side chain to the piperidine ring at the C3 position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for similar structures and are not from direct experimental measurement of this compound.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine Ring CH₂ | 1.2 - 1.9 | 24 - 35 |

| Piperidine Ring CH (C3) | 1.5 - 2.0 | 35 - 45 |

| Piperidine Ring CH₂ (N-adjacent) | 2.5 - 3.2 | 45 - 55 |

| Butanamine Chain CH₂ | 1.3 - 1.8 | 25 - 40 |

| Butanamine Chain CH₂ (N-adjacent) | 2.7 - 3.0 | 40 - 45 |

| NH/NH₂ | Broad, variable | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which allows for the determination of its elemental composition.

For this compound (C₉H₂₀N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 157.1705. The fragmentation of piperidine derivatives in the mass spectrometer is well-documented and typically involves the cleavage of the piperidine ring and the side chains. mdpi.comsigmaaldrich.com

Common fragmentation pathways for protonated piperidine alkaloids include the neutral loss of small molecules like water (if hydroxylated) or the cleavage of bonds alpha to the nitrogen atom. mdpi.com For this compound, characteristic fragment ions would likely result from:

Cleavage of the butanamine side chain.

Ring-opening of the piperidine moiety.

Loss of the amino group from the side chain.

The fragmentation pattern of fentanyl analogs, which also contain a piperidine ring, shows that degradation of the piperidine ring and dissociation at the phenethyl and piperidine ring are major pathways in both EI and ESI modes. chemsrc.com The study of homologous piperidine alkaloids from Senna spectabilis by ESI-MS/MS also provides valuable insights into the fragmentation of such structures. mdpi.com

Table 2: Predicted HRMS Data and Major Fragments for this compound Note: These are predicted values. Actual fragmentation would need to be confirmed by experimental data.

| Ion | Predicted m/z | Possible Identity |

|---|---|---|

| [M+H]⁺ | 157.1705 | Protonated molecular ion |

| [M+H - NH₃]⁺ | 140.1439 | Loss of ammonia (B1221849) from the butanamine side chain |

| [C₅H₁₀N]⁺ | 84.0813 | Fragment from piperidine ring cleavage |

| [C₄H₁₀N]⁺ | 72.0813 | Fragment from butanamine side chain |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a molecule in its solid state, including bond lengths, bond angles, and conformational details. While no crystal structure of this compound itself has been reported in the searched literature, the structures of numerous piperidine derivatives have been determined. mdpi.com

These studies consistently show that the piperidine ring typically adopts a chair conformation, as this minimizes steric and torsional strain. The substituent at the C3 position can be in either an axial or equatorial position, and the preferred conformation would depend on the steric bulk of the substituent and packing forces in the crystal lattice. For this compound, it is highly probable that the butanamine side chain would occupy an equatorial position to minimize steric hindrance. In N-substituted piperidine derivatives, the substituent on the nitrogen also influences the ring's conformation. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation of Stereoisomers

High-Performance Liquid Chromatography (HPLC) is a key technique for determining the purity of this compound and for separating its stereoisomers. Since this compound has a chiral center at the C3 position of the piperidine ring, it can exist as a pair of enantiomers, (R)- and (S)-3-Piperidinebutanamine.

Purity Assessment: Reversed-phase HPLC with a C18 column is a common method for assessing the purity of small amine compounds. A mobile phase consisting of a mixture of acetonitrile (B52724) and water with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape is typically used. Detection can be achieved by a UV detector if a chromophore is present or by a more universal detector like a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).

Separation of Stereoisomers: The separation of the enantiomers of this compound would require chiral HPLC. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® or Chiralcel®), are widely used for the separation of a broad range of chiral compounds, including amines. tandfonline.com The choice of mobile phase, which can be a normal-phase solvent system (e.g., hexane/ethanol) or a reversed-phase system, is critical for achieving good resolution between the enantiomers. tandfonline.com For amines that are difficult to separate or lack a chromophore, pre-column derivatization with a chiral derivatizing agent or a UV-active achiral agent can be employed. google.com A study on the separation of piperidin-3-amine (B1201142) enantiomers utilized a Chiralpak AD-H column with a mobile phase of ethanol (B145695) containing 0.1% diethylamine. google.com

Table 3: General HPLC Conditions for the Analysis of Piperidine Derivatives Note: These are general conditions and would require optimization for this compound.

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Separation (Chiral) |

|---|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm | Chiralpak AD-H, 5 µm, 4.6 x 250 mm google.com |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Hexane/Ethanol (e.g., 90:10) with 0.1% Diethylamine nih.gov |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min google.com |

| Detection | UV (if derivatized) or MS | UV (if derivatized) or Polarimeter |

| Temperature | Ambient or controlled (e.g., 30 °C) | Ambient or controlled (e.g., 30 °C) |

Future Directions and Emerging Research Avenues for 3 Piperidinebutanamine

Development of Sustainable and Green Synthetic Approaches

The chemical industry is increasingly shifting towards environmentally responsible manufacturing processes, and the synthesis of piperidine (B6355638) derivatives is no exception. frontiersin.org Green chemistry principles are being actively applied to develop sustainable methods for producing compounds like 3-piperidinebutanamine, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govfigshare.com

Recent research has highlighted several promising green approaches applicable to piperidine synthesis:

Biocatalysis: The use of enzymes, such as immobilized lipases, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. rsc.org For instance, the biocatalytic synthesis of piperidine derivatives has been achieved with high yields and the potential for catalyst reuse for multiple cycles. rsc.org

Water-Mediated Reactions: Utilizing water as a solvent is a key aspect of green chemistry. nih.gov A recently developed method for synthesizing substituted piperidinols employs a water-mediated intramolecular cyclization, demonstrating the feasibility of aqueous reaction media. nih.gov

Catalyst Innovation: The development of novel catalysts is crucial for sustainable synthesis. Heterogeneous cobalt catalysts based on titanium nanoparticles and melamine (B1676169) have shown success in the acid-free hydrogenation of pyridine (B92270) derivatives to piperidines in water. nih.gov Similarly, the use of concentrated solar radiation as an energy source has been explored for efficient and clean chemical transformations, including the synthesis of related heterocyclic compounds. researchgate.net

Flow Chemistry: Electrochemical flow microreactors are being used for the electroreductive cyclization of imines with terminal dihaloalkanes to produce piperidine derivatives. researchgate.net This method offers efficient synthesis with good yields compared to traditional batch processes. researchgate.net

These advancements underscore a commitment to developing synthetic routes that are not only efficient but also aligned with the principles of sustainability. fraunhofer.de

Integration of Automation and High-Throughput Techniques in Synthesis and Screening

The discovery and optimization of novel compounds are being accelerated by the integration of automation and high-throughput (HTS) techniques. researchgate.net These technologies enable the rapid synthesis and screening of large libraries of compounds, significantly streamlining the research and development process.

In the context of piperidine chemistry, automated synthesis modules have been developed for the efficient production of derivatives. nih.gov For example, an automated, one-pot, two-step reaction method has been successfully used to synthesize 18F-labeled spirocyclic piperidine derivatives for PET imaging. nih.gov This highlights the potential for automating complex multi-step syntheses.

High-throughput screening plays a pivotal role in identifying promising drug candidates from large compound libraries. nih.gov Stem cell-based screening platforms have been employed to identify novel piperidine derivatives that can modulate biological pathways, such as BMPRII signaling in pulmonary arterial hypertension. ersnet.org Furthermore, phenotypic screening approaches based on gene biomarkers have successfully identified 3,4-disubstituted piperidine derivatives as modulators of macrophage M2 polarization, offering potential therapeutic avenues for multiple sclerosis. nih.gov

The combination of automated synthesis and HTS allows for the rapid exploration of structure-activity relationships, facilitating the optimization of lead compounds with improved potency and selectivity. nih.gov

Advanced Chemoinformatics and Big Data Analytics in Piperidine Chemistry

The fields of chemoinformatics and big data analytics are revolutionizing drug discovery by enabling the efficient analysis and interpretation of vast chemical and biological datasets. clinmedkaz.orgnih.gov These computational tools are being increasingly applied to the study of piperidine derivatives to predict their properties, identify potential biological targets, and guide the design of new compounds. acs.orgnih.gov

Chemoinformatic approaches are used to:

Predict Physicochemical Properties: Computational models can accurately predict properties such as pKa, which is crucial for understanding a compound's behavior in biological systems. acs.org For instance, the pKa values of fluorinated piperidines have been calculated to assess their potential for reduced cardiac toxicity. acs.org

Analyze Structure-Activity Relationships (SAR): By analyzing large datasets of compounds and their biological activities, chemoinformatics can identify key structural features that contribute to a desired effect. clinmedkaz.org This information is invaluable for lead optimization.

Virtual Screening: In silico methods allow for the rapid screening of virtual compound libraries against biological targets, helping to prioritize compounds for experimental testing. nih.gov

Target Identification: Web-based tools can predict the most likely protein targets for new piperidine derivatives, providing insights into their potential mechanisms of action. clinmedkaz.org

The integration of big data and artificial intelligence is further enhancing these capabilities, transforming drug design into a more targeted and hypothesis-driven process. clinmedkaz.org

Exploration of New Application Domains in Materials Science and Catalysis

While piperidine derivatives are well-established in pharmaceuticals, their potential in materials science and catalysis remains a burgeoning area of research. ijnrd.orgscbt.com The unique structural and electronic properties of the piperidine ring make it an attractive building block for the development of novel materials and catalysts. scbt.com

Materials Science:

The core principles of materials science involve understanding the relationship between structure, processing, and properties to design materials with desired performance characteristics. researchgate.net Piperidine derivatives can be incorporated into polymers and other materials to impart specific functionalities. Their inherent structural diversity allows for the fine-tuning of material properties. youtube.com The exploration of piperidine-containing materials could lead to advancements in areas such as specialty polymers, coatings, and electronic materials. ktu.ltmit.edu

Catalysis:

Piperidine and its derivatives can act as organocatalysts or as ligands for metal-based catalysts. ijnrd.orgacs.org Chiral phosphine (B1218219) catalysts incorporating a piperidine-like structure have been shown to be effective in enantioselective annulation reactions to furnish functionalized piperidine derivatives. acs.org The development of new piperidine-based catalysts could provide more efficient and selective routes for a variety of chemical transformations. Research in this area focuses on designing catalysts that can operate under mild conditions and with high turnover numbers.

The expansion of this compound and its analogues into these non-pharmaceutical domains represents a significant opportunity for innovation.

Unveiling Novel Reactivity Patterns for the Piperidinebutanamine Core

The exploration of new chemical reactions and reactivity patterns is fundamental to advancing synthetic chemistry. For the this compound core, research into novel transformations can unlock access to previously inaccessible chemical space and lead to the discovery of compounds with unique properties.

Recent advances in piperidine chemistry have revealed several innovative reactivity patterns:

C-H Functionalization: Direct, site-selective C-H functionalization of the piperidine ring offers a powerful strategy for synthesizing complex analogues. nih.gov Rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at various positions on the piperidine ring, with the site selectivity controlled by the choice of catalyst and protecting group. nih.gov

Radical Cyclizations: Intramolecular radical cyclization methods provide new routes to construct the piperidine ring. mdpi.com For example, radical cyclization of 1,6-enynes initiated by triethylborane (B153662) has been used to synthesize polysubstituted alkylidene piperidines. mdpi.com

Ring-Opening and Cyclization Cascades: The reactivity of intermediates like aziridinium (B1262131) ylides can be harnessed for the synthesis of complex piperidines through ring-opening and subsequent cyclization reactions. longdom.org These reactions allow for the controlled construction of intricate molecular architectures. longdom.org

Multi-component Reactions: The development of novel multi-component reactions provides an efficient means to assemble complex piperidine structures in a single step from simple starting materials. rsc.org

By continuing to investigate and discover new reactivity patterns, chemists can expand the synthetic toolbox available for modifying the this compound scaffold, paving the way for the creation of next-generation molecules with enhanced functionality. mdpi.com

Q & A

Q. What are the established synthetic routes for 3-Piperidinebutanamine, and what analytical techniques are recommended for confirming its purity and structural integrity?

- Methodological Answer: The synthesis of this compound typically involves reductive amination or nucleophilic substitution reactions. For example, coupling piperidine with a butanamine precursor under catalytic hydrogenation conditions (e.g., using palladium on carbon) is a common approach. Post-synthesis, purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) and gas chromatography-mass spectrometry (GC-MS) for volatile impurities. Structural confirmation should employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify backbone connectivity and Fourier-transform infrared (FTIR) spectroscopy for functional group analysis. Cross-referencing spectral data with PubChem or ChemSpider entries is critical .

Q. What safety protocols and hazard mitigation strategies should be implemented when handling this compound in laboratory settings?

- Methodological Answer: Researchers must adhere to GHS-compliant protocols: wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards). Use fume hoods for weighing and synthesis steps to avoid inhalation. In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation. Contaminated waste should be segregated in labeled containers for professional disposal. Emergency response plans must include access to safety data sheets (SDS) and neutralization protocols for spills (e.g., activated carbon absorption) .

Q. How can researchers effectively utilize spectral databases to validate the structural characterization of this compound derivatives?

- Methodological Answer: Spectral validation requires aligning experimental NMR/FTIR data with entries in authoritative databases like PubChem or ChemSpider. For novel derivatives, researchers should deposit raw spectral files (e.g., JCAMP-DX format) into these repositories to facilitate peer verification. Discrepancies in peak assignments (e.g., piperidine ring protons vs. butanamine chain signals) must be resolved using 2D NMR techniques like COSY or HSQC. Automated tools such as ACD/Labs or MestReNova can assist in spectral deconvolution and comparison .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the structure-activity relationships (SAR) of this compound analogs in receptor binding studies?

- Methodological Answer: SAR studies require systematic structural modifications (e.g., alkyl chain elongation, piperidine substitution) paired with in vitro assays (e.g., NMDA receptor binding affinity via radioligand displacement). Dose-response curves (IC₅₀ calculations) should be generated using at least three independent replicates to ensure statistical power. Control groups must include both positive controls (e.g., MK-801 for NMDA antagonism) and vehicle-only treatments. Data interpretation should account for stereochemical effects, as enantiomers may exhibit divergent pharmacological profiles .

Q. How can researchers reconcile contradictory findings in the reported biological activities of this compound across different experimental models?

- Methodological Answer: Contradictions often arise from model-specific variables (e.g., cell line vs. in vivo metabolism). To resolve these, conduct cross-model validation: compare receptor binding data (e.g., HEK293 cells expressing human NMDA receptors) with behavioral assays in rodents. Employ pharmacokinetic profiling (e.g., LC-MS/MS for plasma concentration monitoring) to correlate exposure levels with observed effects. Meta-analyses of published datasets using tools like RevMan can identify confounding factors (e.g., solvent choice, dosing regimen) .

Q. What novel computational chemistry approaches are being employed to predict the pharmacokinetic properties of this compound derivatives, and how do these models compare with empirical data?

- Methodological Answer: Quantitative structure-property relationship (QSPR) models, trained on ADME databases (e.g., ChEMBL), predict logP, blood-brain barrier permeability, and metabolic stability. Molecular dynamics simulations (e.g., GROMACS) can assess binding stability to cytochrome P450 enzymes. Validation requires synthesizing top-ranked derivatives and testing in vitro (e.g., hepatic microsomal stability assays). Discrepancies between predicted and empirical data may highlight limitations in force-field parameters or solvation models, necessitating iterative model refinement .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results in the metabolic stability of this compound analogs?

- Methodological Answer: Discrepancies may arise from oversimplified assumptions in computational models (e.g., ignoring enzyme polymorphisms). To address this, perform in silico docking with multiple CYP450 isoforms (e.g., CYP3A4, CYP2D6) using AutoDock Vina. Validate with in vitro assays using human liver microsomes and isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). If predictions fail, refine models by incorporating machine learning-trained metabolic fingerprints from MetaPred or ADMET Predictor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.